2'-Deoxycytidine-3'-monophosphate

Vue d'ensemble

Description

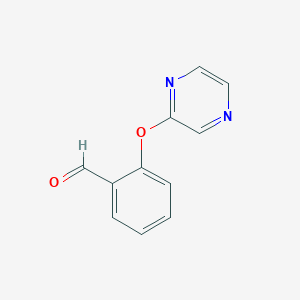

2’-Deoxycytidine-3’-monophosphate (3’-dCMP) is a nucleotide analog and a precursor to the synthesis of DNA. It is commonly used in the pharmaceutical industry as an antiviral agent, particularly for treating diseases caused by DNA viruses such as herpes and varicella-zoster . In a DNA double helix, it will base pair with deoxyguanosine monophosphate .

Molecular Structure Analysis

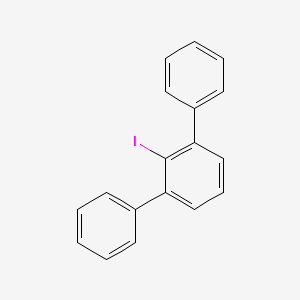

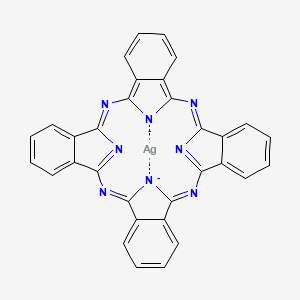

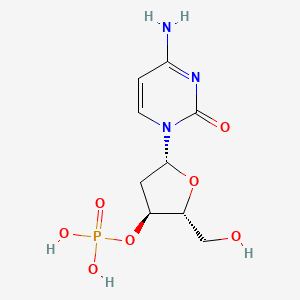

The chemical formula of 2’-deoxycytidine-3’-monophosphate is C9H14N3O7P . It consists of a deoxyribose sugar, a cytosine base, and a phosphate group. The molecular weight is approximately 307.2 g/mol .

Applications De Recherche Scientifique

Molecular Biology: DNA Strand Breakage Study

Summary

In molecular biology, dCMP is utilized to study the nascent stage of DNA strand breakage. It serves as a model molecule to understand the mechanisms behind DNA damage and repair.

Methods

Researchers use dCMP to simulate DNA strand breakage by inducing adduct formation with nucleic acid bases. This involves treating DNA strands with dCMP and observing the reaction pathways and intermediates formed.

Results

The studies have shown that dCMP can effectively mimic the early stages of DNA strand breakage, providing insights into the DNA repair process. This has implications for understanding diseases related to DNA damage .

Biochemistry: Nucleic Acid Base Modifications

Summary

dCMP is used in biochemistry to investigate nucleic acid base modifications. It helps in elucidating the adduct formation process, which is crucial for understanding mutagenesis and carcinogenesis.

Methods

Biochemists incorporate dCMP into nucleic acids and subject them to various conditions to study the resulting base modifications. Techniques like mass spectrometry are employed to analyze the outcomes.

Results

The application of dCMP has led to the discovery of new base modification pathways, contributing to the broader understanding of genetic variations and stability .

Pharmacology: Antiviral Activity

Summary

In pharmacology, dCMP analogs are explored for their potential antiviral activities against pathogens like herpes simplex virus and cytomegalovirus.

Methods

The compound is tested in vitro on infected cell cultures to assess its efficacy in inhibiting viral replication. Dosage and toxicity levels are carefully monitored.

Results

Some studies have reported that dCMP analogs show activity against certain viruses, suggesting a potential for therapeutic use .

Radiation Biology: DNA Damage by Low Energy Electrons

Summary

dCMP is studied in radiation biology for its response to low energy electrons (LEEs), which are known to induce DNA damage.

Methods

Time-dependent quantum mechanical calculations and ab initio electronic structure methods are used to study the interaction of LEEs with dCMP, focusing on glycosidic bond cleavage.

Results

The research indicates that LEEs can cause cytosine base release from dCMP, which is a more challenging process than 3’ C–O bond cleavage. This provides valuable information on DNA lesion formation .

Chemical Physics: Electron Transfer Mechanisms

Summary

In chemical physics, dCMP is used to study electron transfer mechanisms within DNA, which are critical for understanding radiation-induced DNA damage.

Methods

Experiments are conducted to observe electron transfer from the π* orbital of the base to the σ* orbital of the glycosidic N–C bond, using spectroscopic techniques.

Results

Findings suggest that electron transfer involving dCMP is associated with high activation energy barriers, offering insights into the stability of DNA under radiative stress .

Enzymology: DNA Replication and Repair

Summary

dCMP serves as a substrate in enzymatic assays to investigate DNA replication and repair mechanisms, which are fundamental processes in cell biology.

Methods

Enzymes involved in DNA synthesis and repair are incubated with dCMP to study their interaction and activity. Assays are designed to measure the incorporation of dCMP into DNA strands.

Results

These studies have enhanced our understanding of the enzymatic processes that maintain DNA integrity and have implications for developing drugs that target these enzymes .

Each of these applications demonstrates the versatility of dCMP in advancing our knowledge across different scientific disciplines. The detailed methods and results provide a foundation for further research and potential therapeutic developments.

Cancer Research: Metabolic Pathways Analysis

Summary

dCMP is instrumental in cancer research for analyzing the metabolic pathways of cytidine analogues and cytidine deaminase activities in cells, which are crucial for the treatment of malignant diseases.

Methods

A new technique involving 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) is used to estimate the role of cytidine deaminase and dCMP deaminase in various cell lines .

Results

The technique has identified cell lines with a lack of cytidine deaminase activity and confirmed the importance of deoxycytidine kinase for the metabolism of dCMP analogues .

Biocatalysis: Enzymatic Synthesis of Modified Nucleosides

Summary

In the field of biocatalysis, dCMP is used for the enzymatic synthesis of modified nucleoside 5′-monophosphates, which are precursors for various biochemical applications.

Methods

Nucleoside kinases like deoxynucleoside kinase from Drosophila melanogaster are employed to transfer phosphate groups to dCMP, facilitating the synthesis of modified nucleosides .

Results

The kinases have shown high activity towards dCMP, with reaction yields often in the 40–90% range, indicating their suitability for large-scale synthesis of nucleoside monophosphates .

Virology: Antiviral Drug Development

Summary

dCMP derivatives are explored in virology for their potential as antiviral drugs against viruses such as herpes simplex virus and cytomegalovirus.

Methods

dCMP and its analogues are tested in vitro for their efficacy in inhibiting viral replication and their interaction with viral enzymes .

Results

The studies have shown that certain dCMP analogues possess antiviral activities, suggesting their potential use in therapeutic applications .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSAHFFHPOLBLL-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxycytidine-3'-monophosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)